An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
An In-depth Technical Guide to the Synthesis and Characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The imidazo[1,2-a]pyridine scaffold is a "privileged structure" known for its diverse pharmacological activities.[1][2] The introduction of a carbaldehyde group at the 3-position offers a versatile handle for further chemical modifications, making this compound a valuable intermediate in the development of novel therapeutic agents and functional materials.[2][3] This guide details a robust synthetic protocol via the Vilsmeier-Haack reaction and outlines a systematic approach to the structural and spectroscopic characterization of the title compound.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Scaffold
The imidazo[1,2-a]pyridine core is a bicyclic aromatic system containing a bridgehead nitrogen atom that has garnered substantial attention in the field of drug discovery.[1] Derivatives of this scaffold have demonstrated a wide array of biological activities, including anti-inflammatory, antimicrobial, antiviral, and anti-ulcer properties.[1][2] Notably, compounds bearing the imidazo[1,2-a]pyridine nucleus have been investigated as ligands for benzodiazepine receptors and as potential agents against multidrug-resistant tuberculosis.[2][4]
The synthetic accessibility and the reactivity of the imidazo[1,2-a]pyridine ring system allow for the introduction of various functional groups, enabling the fine-tuning of its physicochemical and pharmacological properties.[5] The title compound, 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, serves as a key building block for the synthesis of more complex molecules through reactions typical of aldehydes, such as condensations and cyclizations.[3][6]
Synthesis of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
The most common and efficient method for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde is the Vilsmeier-Haack reaction.[3][7] This reaction involves the formylation of an electron-rich aromatic substrate, in this case, 2-phenylimidazo[1,2-a]pyridine, using a Vilsmeier reagent.[8] The Vilsmeier reagent is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9][10]
Causality Behind Experimental Choices
The choice of the Vilsmeier-Haack reaction is predicated on its reliability and regioselectivity for the formylation of electron-rich heterocycles. The imidazo[1,2-a]pyridine system is sufficiently activated to undergo electrophilic substitution, and the C3 position is the most nucleophilic site, leading to the desired product. The use of DMF and POCl₃ is standard due to their commercial availability, relatively low cost, and the high reactivity of the resulting chloroiminium ion (Vilsmeier reagent).[9]
Reaction Mechanism
The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[10]
-
Electrophilic Aromatic Substitution: The electron-rich 2-phenylimidazo[1,2-a]pyridine attacks the Vilsmeier reagent, leading to the formation of an iminium intermediate. Subsequent hydrolysis during the workup yields the final aldehyde product.[9]
A plausible mechanism for this transformation is depicted below.[11]
Caption: Vilsmeier-Haack reaction mechanism.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde.[7]
Materials:
-
2-Phenylimidazo[1,2-a]pyridine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Sodium carbonate (Na₂CO₃)
-
Dichloromethane (CH₂Cl₂)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flask containing N,N-dimethylformamide (26 mmol), cooled to 0 °C (273 K), add phosphorus oxychloride (26 mmol) dropwise while maintaining the temperature.
-
To this cooled solution, add 2-phenylimidazo[1,2-a]pyridine (10 mmol) portionwise.
-
Heat the reaction mixture to 100 °C (373 K) for 1 hour.
-
After cooling the mixture to 0 °C (273 K), carefully neutralize it with a saturated aqueous solution of sodium carbonate.
-
Extract the product with dichloromethane.
-
Dry the combined organic layers over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde as a white solid. A good yield of around 60% can be expected.[7]
Characterization of 2-Phenylimidazo[1,2-a]pyridine-3-carbaldehyde
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and physical methods is employed for this purpose.
Physical Properties
| Property | Value |
| Molecular Formula | C₁₄H₁₀N₂O |
| Molecular Weight | 222.24 g/mol |
| Appearance | White solid[7] |
| Melting Point | 166-167 °C[12] |
Spectroscopic Analysis
Spectroscopic techniques provide detailed information about the molecular structure of the compound.
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
¹H NMR (400 MHz, CDCl₃): [12]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 10.07 | s | 1H | -CHO |
| 9.74 | dd | 1H | H-5 |
| 7.83 - 7.79 | m | 2H | Phenyl H |
| 7.74 | d | 1H | H-8 |
| 7.56 - 7.52 | m | 4H | Phenyl H & H-7, H-6 |
¹³C NMR (100 MHz, CDCl₃): [12]
| Chemical Shift (δ, ppm) | Assignment |
| 179.7 | C=O (aldehyde) |
| 158.3 | C-2 |
| 146.0 | C-8a |
| 131.9 | Phenyl C |
| 131.5 | Phenyl C |
| 130.0 | Phenyl C |
| 129.7 | Phenyl C |
| 129.0 | C-5 |
| 126.7 | C-7 |
| 123.5 | C-6 |
| 120.8 | C-3 |
| 117.6 | C-8 |
IR spectroscopy is used to identify the functional groups present in a molecule. The characteristic absorption bands are reported in reciprocal centimeters (cm⁻¹).
Expected Characteristic Absorptions:
-
~1670-1690 cm⁻¹: Strong C=O stretching vibration of the aldehyde group.
-
~2720 and ~2820 cm⁻¹: C-H stretching vibrations of the aldehyde proton.
-
~1600-1450 cm⁻¹: C=C and C=N stretching vibrations of the aromatic rings.
-
~3100-3000 cm⁻¹: Aromatic C-H stretching vibrations.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
Expected High-Resolution Mass Spectrometry (HRMS) Data:
-
HRMS (ESI): Calculated for C₁₄H₁₁N₂O [M+H]⁺: 223.0866; Found: 223.0866 (or a value very close to it).
X-ray Crystallography
Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the crystal lattice. For 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde, the crystal structure has been determined to be orthorhombic.[7][13] The analysis also reveals a dihedral angle of approximately 28.61° between the imidazo[1,2-a]pyridine and the phenyl rings.[7][14]
Experimental Workflow and Data Validation
A systematic workflow ensures the successful synthesis and reliable characterization of the target compound.
Caption: Experimental workflow for synthesis and characterization.
Conclusion
This technical guide has provided a detailed and authoritative overview of the synthesis and characterization of 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde. The Vilsmeier-Haack reaction stands out as an efficient method for its preparation. The comprehensive characterization data presented, including NMR, IR, and mass spectrometry, serve as a reliable reference for researchers in the field. The versatility of this compound as a synthetic intermediate underscores its importance in the ongoing development of novel molecules with potential applications in medicine and materials science.
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